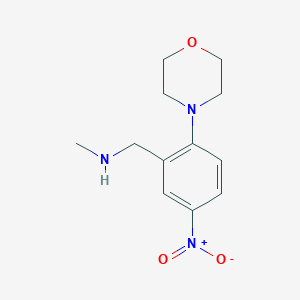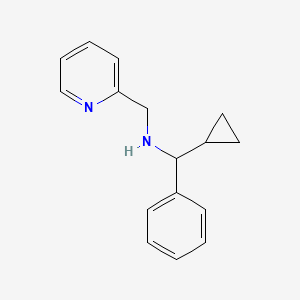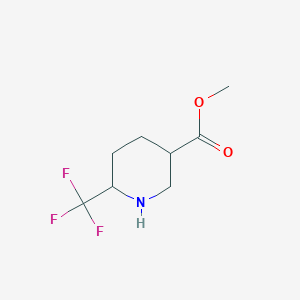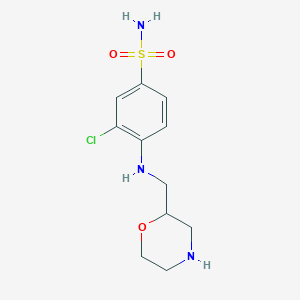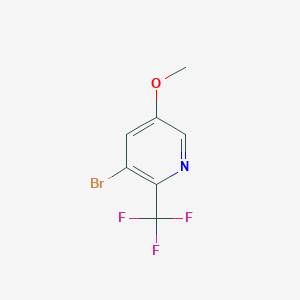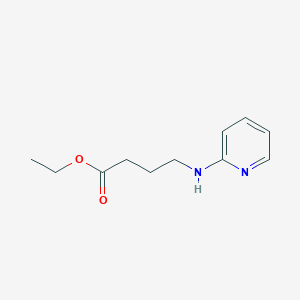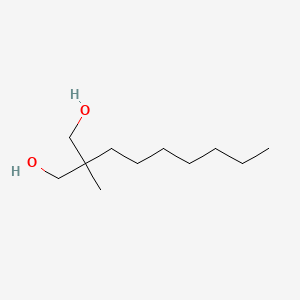
2-Heptyl-2-methylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methylpropane-1,3-diol typically involves the reaction of heptanal with formaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to hydrogenation to yield the final diol product. The reaction conditions often include:
Temperature: 60-80°C
Pressure: 1-2 atm
Catalysts: Nickel or palladium catalysts for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Aldol Condensation: Heptanal and formaldehyde are mixed in a continuous flow reactor with a base catalyst.
Hydrogenation: The aldol product is then hydrogenated in the presence of a nickel or palladium catalyst.
Purification: The final product is purified using distillation or crystallization techniques.
化学反応の分析
Types of Reactions
2-Heptyl-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
科学的研究の応用
2-Heptyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its diol functionality.
作用機序
The mechanism of action of 2-Heptyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,3-propanediol
- 1,3-Butanediol
- 1,4-Butanediol
Uniqueness
2-Heptyl-2-methylpropane-1,3-diol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain diols. This makes it more suitable for specific applications, such as in the production of hydrophobic polymers and coatings.
特性
分子式 |
C11H24O2 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC名 |
2-heptyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(2,9-12)10-13/h12-13H,3-10H2,1-2H3 |
InChIキー |
XMFVGVQSSGPIHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


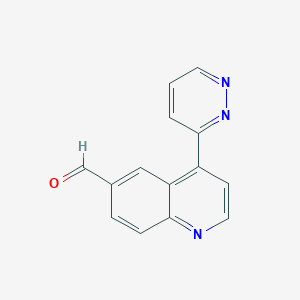
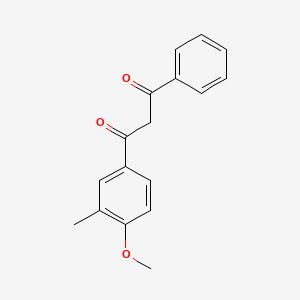
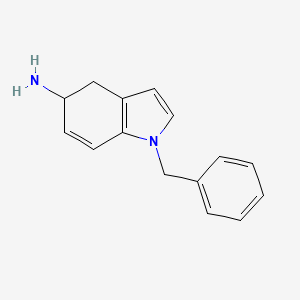
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
